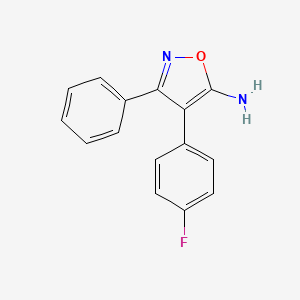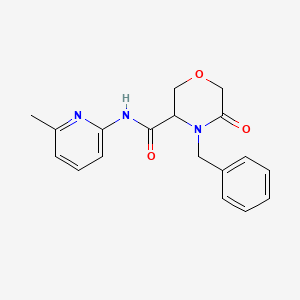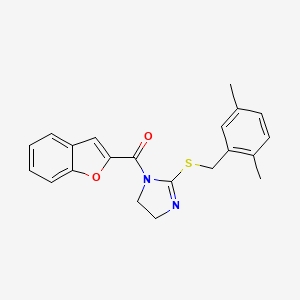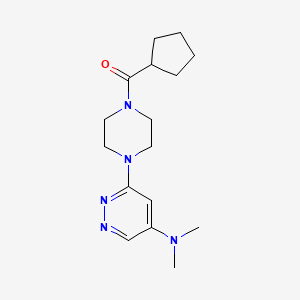
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine, also known as PTBD, is a chemical compound that has been the subject of extensive scientific research in recent years. PTBD is a type of diamine that has a trifluoromethyl group attached to the benzene ring, which gives it unique chemical properties.
Wirkmechanismus
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine works by binding to specific targets within cells and emitting a fluorescent signal when excited by light. The mechanism of action of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine is based on its ability to interact with amino acids and other biomolecules through hydrogen bonding and other non-covalent interactions. This allows it to selectively label specific targets within cells and tissues.
Biochemical and Physiological Effects:
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been shown to have minimal toxicity and does not interfere with cellular processes or cause adverse effects in living organisms. It has been used in a variety of biological systems, including bacteria, yeast, and mammalian cells. N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been shown to be stable under a wide range of conditions and can be used for long-term imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine is its high quantum yield and specificity for labeling biomolecules. It can be used to study a wide range of biological processes and interactions, including protein-protein interactions, DNA-protein interactions, and intracellular signaling pathways. However, N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has some limitations, including its relatively large size and potential interference with cellular processes at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine. One area of interest is the development of new N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine derivatives with improved properties, such as increased specificity and stability. Another area of research is the use of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine for in vivo imaging studies, which could provide valuable insights into biological processes in living organisms. Finally, N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine could be used in combination with other imaging techniques, such as electron microscopy, to provide a more complete picture of cellular structure and function.
Synthesemethoden
The synthesis of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine involves a multi-step process that starts with the reaction of 1-phenylethylamine with 4-nitrobenzotrifluoride. This reaction leads to the formation of 1-(4-nitrophenyl)-N-(1-phenylethyl)ethanamine. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon. Finally, the resulting compound is treated with hydrochloric acid to yield N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine.
Wissenschaftliche Forschungsanwendungen
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for imaging biological systems. N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has a high quantum yield and can be used to label proteins, nucleic acids, and other biomolecules in live cells. This makes it a valuable tool for studying cellular processes and interactions.
Eigenschaften
IUPAC Name |
1-N-(1-phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10(11-5-3-2-4-6-11)20-14-8-7-12(9-13(14)19)15(16,17)18/h2-10,20H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNUBMMZVVKNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2911695.png)
![N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide](/img/structure/B2911696.png)


![5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2911704.png)


![N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide](/img/structure/B2911707.png)

![5-(4-(benzyloxy)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2911709.png)

![2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2911711.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2911716.png)